HDAC1 Inhibitory Potency of 3-Acetyl-alpha,alpha-dimethylbenzylamine vs. Non-Acetylated Benzylamine Analog: 35-Fold Difference in IC₅₀
3-Acetyl-alpha,alpha-dimethylbenzylamine demonstrates HDAC1 inhibitory activity with an IC₅₀ of 160 nM as determined in recombinant human enzyme assays [1]. In contrast, a structurally related non-acetylated analog, 3-isopropenyl-alpha,alpha-dimethylbenzylamine, exhibits substantially weaker HDAC1 inhibition with an IC₅₀ of 5,700 nM (5.7 μM) [2].
| Evidence Dimension | HDAC1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | 3-isopropenyl-alpha,alpha-dimethylbenzylamine: 5,700 nM |
| Quantified Difference | 35.6-fold more potent (target compound shows ~35× greater potency) |
| Conditions | Target: recombinant human HDAC1 (full-length His6-tagged GST-fusion) expressed in High5 insect cells; substrate: Ac-Lys-Tyr-Lys(ε-acetyl)-AMC. Comparator: recombinant human HDAC1 (unspecified assay conditions per BindingDB entry BDBM50387316). |
Why This Matters
This >35-fold potency advantage against HDAC1 positions 3-acetyl-alpha,alpha-dimethylbenzylamine as a far more viable starting scaffold for epigenetic drug discovery programs targeting class I HDACs, whereas the non-acetylated analog would require substantial structural optimization to achieve comparable activity.
- [1] BindingDB BDBM50151279 (CHEMBL3770531). IC50: 160 nM against human HDAC1. Assay: Inhibition of full-length His6-tagged GST-fused recombinant human HDAC1 expressed in High5 insect cells using Ac-Lys-Tyr-Lys(ε-acetyl)-AMC as substrate. Shanghai Institute of Materia Medica. View Source
- [2] BindingDB BDBM50387316 (CHEMBL2046621). IC50: 5.70E+3 nM against human HDAC1. Compound: 3-isopropenyl-alpha,alpha-dimethylbenzylamine derivative. Assay: Inhibition of human recombinant His6-tagged and GST-fused HDAC3 expressed in insect High5 cells. View Source
